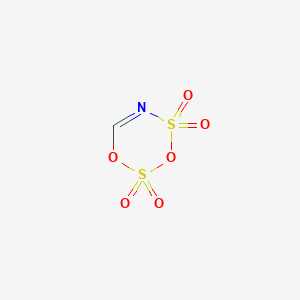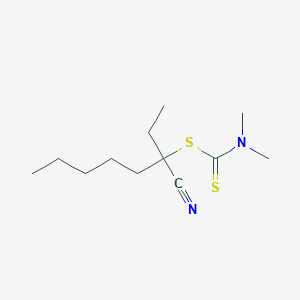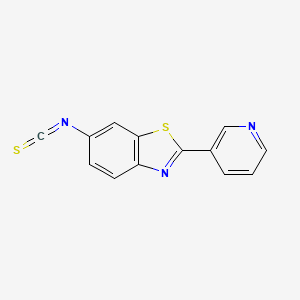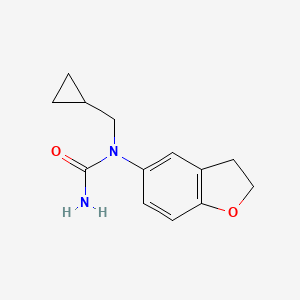
3-(Methylaminomethylene)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methylamino)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C7H11NO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a methylamino group. This compound is known for its enamine tautomerism, which plays a significant role in its chemical behavior and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methylidene]pentane-2,4-dione typically involves the reaction of 3-formylacetylacetone with methylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-[(Methylamino)methylidene]pentane-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(Methylamino)methylidene]pentane-2,4-dione involves its ability to form stable enamine tautomers. These tautomers can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The compound’s reactivity is influenced by the presence of the methylamino group, which can participate in nucleophilic and electrophilic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with an additional methyl group on the amino nitrogen.
3-[(Benzylamino)methylidene]pentane-2,4-dione: This derivative features a benzyl group instead of a methyl group.
3-[(tert-Butylamino)methylidene]pentane-2,4-dione: This compound has a tert-butyl group attached to the amino nitrogen.
Uniqueness
3-[(Methylamino)methylidene]pentane-2,4-dione is unique due to its specific enamine tautomerism and the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
61071-46-3 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-3-(methyliminomethyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(4-8-3)6(2)10/h4,9H,1-3H3/b7-5-,8-4? |
Clé InChI |
XEZQIBQTJWMAET-BZVQZKJVSA-N |
SMILES isomérique |
C/C(=C(\C=NC)/C(=O)C)/O |
SMILES canonique |
CC(=C(C=NC)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)




![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


